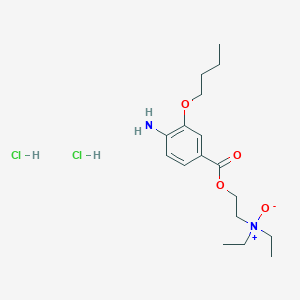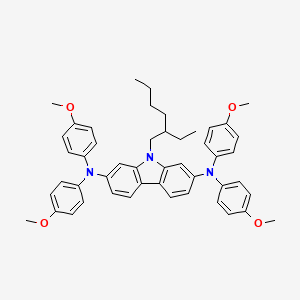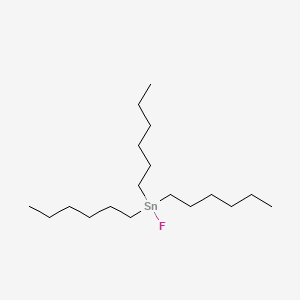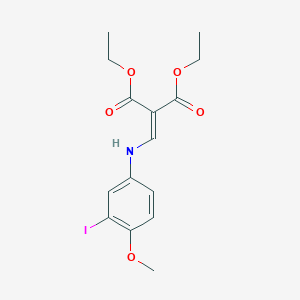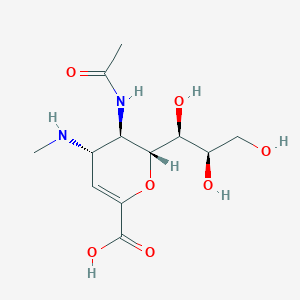
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes acetylamino and methylamino groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds through reactions such as acetylation, amination, and dehydration. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps in optimizing the reaction conditions and scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions vary widely, depending on the specific reaction and conditions. These products can include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups .
科学的研究の応用
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-Non-2-enonic Acid include other acetylamino and methylamino derivatives, as well as structurally related molecules with similar functional groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H20N2O7 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
(2R,3R,4S)-3-acetamido-4-(methylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(16)14-9-6(13-2)3-8(12(19)20)21-11(9)10(18)7(17)4-15/h3,6-7,9-11,13,15,17-18H,4H2,1-2H3,(H,14,16)(H,19,20)/t6-,7+,9+,10-,11+/m0/s1 |
InChIキー |
UNBWTQLCVYGKLN-NVDALUKASA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](CO)O)O)C(=O)O)NC |
正規SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


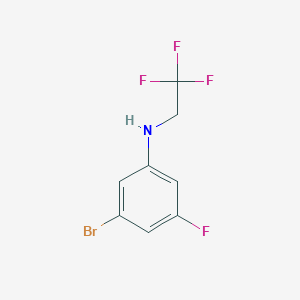


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)

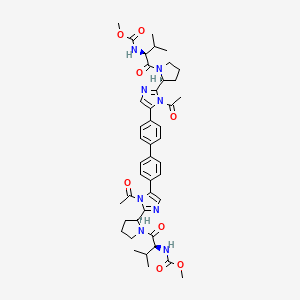

![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
